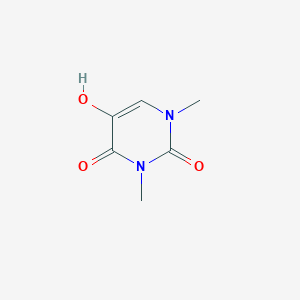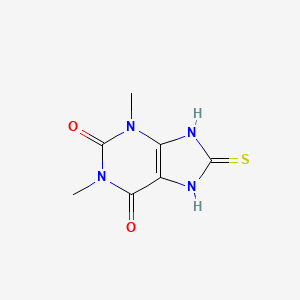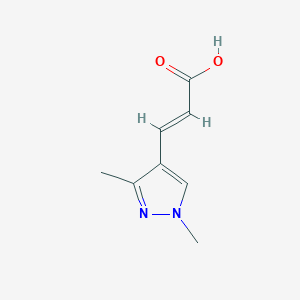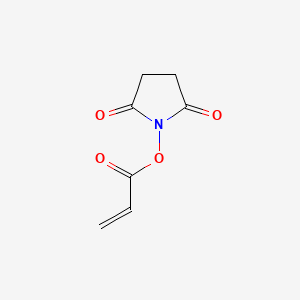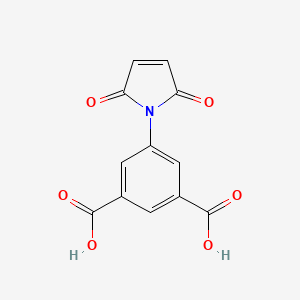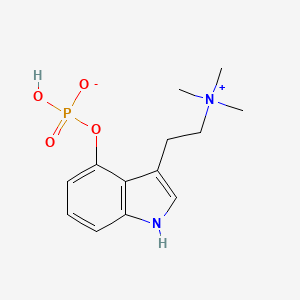
Aeruginascin
Vue d'ensemble
Description
C'est l'analogue N-triméthyl de la psilocybine et est étroitement lié à la toxine cutanée de grenouille bufoténidine . L'aéruginascine est connue pour ses propriétés psychoactives et a été étudiée pour ses effets thérapeutiques potentiels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'aéruginascine peut être synthétisée par quaternisation de la psilocybine en utilisant un excès d'iodure de méthyle dans le méthanol, suivi d'un traitement avec de l'hydroxyde d'ammonium aqueux . Le produit est ensuite collecté par filtration et lavé avec du méthanol .
Méthodes de production industrielle : Actuellement, il existe peu d'informations sur les méthodes de production industrielle de l'aéruginascine. La plupart des recherches et des productions sont réalisées en laboratoire pour des études scientifiques.
Analyse Des Réactions Chimiques
Types de réactions : L'aéruginascine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déméthylés.
4. Applications de recherche scientifique
L'aéruginascine a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est étudiée pour ses propriétés chimiques uniques et son potentiel de formation de nouveaux dérivés.
Biologie : La recherche se concentre sur ses effets sur les systèmes biologiques, en particulier son interaction avec les récepteurs de la sérotonine.
Industrie : Bien que ses applications industrielles soient limitées, elle est d'intérêt dans le développement de nouvelles substances psychoactives et de produits pharmaceutiques potentiels.
5. Mécanisme d'action
L'aéruginascine exerce ses effets principalement par son interaction avec les récepteurs de la sérotonine. Elle présente une forte liaison aux récepteurs 5-HT2, similaire à la psilocine . Cette interaction est censée moduler le système de la sérotonine, conduisant à ses effets psychoactifs. Le métabolite du composé, le 4-HO-TMT, joue également un rôle important dans son mécanisme d'action .
Composés similaires :
Psilocybine : L'aéruginascine est l'analogue N-triméthyl de la psilocybine et partage des propriétés psychoactives similaires.
Baeocystine : Un autre dérivé de la tryptamine trouvé dans les champignons magiques, structurellement similaire à l'aéruginascine.
Norbaeocystine : Similaire à la baeocystine, avec de légères différences structurelles.
Bufoténidine : Une toxine cutanée de grenouille qui est étroitement liée à l'aéruginascine et agit comme un puissant agoniste des récepteurs 5-HT3.
Unicité : L'aéruginascine est unique en raison de son interaction spécifique avec les récepteurs de la sérotonine et de sa capacité à induire des expériences euphoriques sans les effets dysphoriques souvent associés à d'autres composés psychoactifs . Cela en fait un composé d'intérêt pour des recherches supplémentaires dans le domaine de la thérapie psychédélique.
Applications De Recherche Scientifique
Aeruginascin has several scientific research applications, including:
Chemistry: It is studied for its unique chemical properties and potential to form new derivatives.
Biology: Research focuses on its effects on biological systems, particularly its interaction with serotonin receptors.
Industry: While its industrial applications are limited, it is of interest in the development of new psychoactive substances and potential pharmaceuticals.
Mécanisme D'action
Aeruginascin exerts its effects primarily through its interaction with serotonin receptors. It shows strong binding at the 5-HT2 receptors, similar to psilocin . This interaction is believed to modulate the serotonin system, leading to its psychoactive effects. The compound’s metabolite, 4-HO-TMT, also plays a significant role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Psilocybin: Aeruginascin is the N-trimethyl analogue of psilocybin and shares similar psychoactive properties.
Baeocystin: Another tryptamine derivative found in magic mushrooms, structurally similar to this compound.
Norbaeocystin: Similar to baeocystin, with slight structural differences.
Bufotenidine: A frog skin toxin that is closely related to this compound and acts as a potent 5-HT3 receptor agonist.
Uniqueness: this compound is unique due to its specific interaction with serotonin receptors and its ability to induce euphoric experiences without the dysphoric effects often associated with other psychoactive compounds . This makes it a compound of interest for further research in the field of psychedelic therapy.
Propriétés
IUPAC Name |
[3-[2-(trimethylazaniumyl)ethyl]-1H-indol-4-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N2O4P/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(13(10)11)19-20(16,17)18/h4-6,9,14H,7-8H2,1-3H3,(H-,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIPFLWAQQNCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921308 | |
| Record name | Aeruginascin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114264-95-8 | |
| Record name | 1H-Indole-3-ethanaminium, N,N,N-trimethyl-4-(phosphonooxy)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114264-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N, N, N-Trimethyl-4-phosphoryloxytryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114264958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aeruginascin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AERUGINASCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U9WQY1P7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




